molecular formula C7H16N2O B3319699 (S)-(1,4-Dimethylpiperazin-2-YL)methanol CAS No. 1159598-12-5

(S)-(1,4-Dimethylpiperazin-2-YL)methanol

Cat. No.: B3319699
CAS No.: 1159598-12-5
M. Wt: 144.21 g/mol
InChI Key: ZEHZRJZZIYNPKU-ZETCQYMHSA-N
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Description

(S)-(1,4-Dimethylpiperazin-2-YL)methanol is a chiral piperazine derivative characterized by a six-membered piperazine ring with two methyl groups at the 1- and 4-positions and a hydroxymethyl (-CH2OH) substituent at the 2-position. Its stereochemistry (S-configuration) makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical development for bioactive molecules targeting neurological and cardiovascular systems . The compound’s hydroxyl group enhances water solubility compared to non-polar analogs, while the methyl groups contribute to steric effects that influence receptor binding and metabolic stability.

Properties

IUPAC Name

[(2S)-1,4-dimethylpiperazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZRJZZIYNPKU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@@H](C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1,4-Dimethylpiperazin-2-YL)methanol typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperazine with formaldehyde and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(1,4-Dimethylpiperazin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-(1,4-Dimethylpiperazin-2-YL)methanol has been investigated for its potential as a pharmaceutical agent due to its unique structural characteristics that allow it to interact with various biological targets.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
  • Anticancer Properties : Preliminary research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional groups that facilitate various chemical reactions:

  • Nucleophilic Substitution Reactions : The methanol group can be replaced by other functional groups under appropriate conditions, allowing for the creation of diverse derivatives .
  • Oxidation and Reduction Reactions : It can be oxidized to form ketones or aldehydes and reduced to different alcohols or amines, expanding its utility in synthetic chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential for development as an antimicrobial agent .

Case Study 2: Drug Development

Research has highlighted the use of this compound in the synthesis of nitrogen-containing heterocycles that exhibit biological activity. These compounds are being explored for their potential therapeutic effects in treating various diseases, including infections and cancers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity

Mechanism of Action

The mechanism by which (S)-(1,4-Dimethylpiperazin-2-YL)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (S)-(1,4-Dimethylpiperazin-2-YL)methanol and related piperazine derivatives:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Physicochemical Properties
This compound C7H16N2O 1,4-dimethyl; 2-hydroxymethyl ~144.22* Moderate hydrophilicity, chiral center
1,4-Dibenzyl-piperazin-2-yl-methanol C19H24N2O 1,4-dibenzyl; 2-hydroxymethyl 296.41 High lipophilicity, bulky substituents
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine C9H20N2 1,4-dimethyl; 2-isopropyl 156.27 Hydrophobic, lacks hydroxyl group
2,2'-(Piperazine-1,4-diyl)diethanol C8H18N2O2 1,4-diethanol 174.24 High hydrophilicity, dual hydroxyls
1,1′-(1,4-Piperazinediyl)bis[3-(2-methoxyphenoxy)-2-propanol] C28H34N2O8 1,4-piperazine; bis(2-methoxyphenoxy) 526.58 Bulky aromatic groups, low solubility

*Calculated based on molecular formula.

Functional Group Impact on Bioactivity

  • Hydroxymethyl Group: The hydroxymethyl group in this compound enables hydrogen bonding, enhancing interactions with polar biological targets (e.g., enzymes or receptors) compared to non-hydroxylated analogs like (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine .
  • Methyl vs.
  • Ethanol Substitutions: Compounds like 2,2'-(Piperazine-1,4-diyl)diethanol exhibit higher hydrophilicity due to dual hydroxyl groups, favoring applications in water-soluble drug formulations.

Biological Activity

(S)-(1,4-Dimethylpiperazin-2-YL)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₁₆N₂O
  • Molecular Weight : 144.22 g/mol
  • CAS Number : 14675-44-6
  • Structure : The compound features a piperazine ring substituted with two methyl groups and a hydroxymethyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens:

  • E. coli : Minimum Inhibitory Concentration (MIC) values suggest potent activity against this common bacterium.
  • Staphylococcus aureus : Particularly against methicillin-resistant strains (MRSA), showcasing its potential in treating resistant infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • HeLa Cells : Exhibited reduced viability with an IC50 value indicating effective cytotoxicity.
  • A549 Cells : Similar results were observed, reinforcing its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially altering signaling pathways associated with cancer and infection .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated:

BacteriaMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

This highlights the compound's potential as a therapeutic agent in combating bacterial infections .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for cytotoxic effects:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound may be effective in targeting specific cancer types .

Q & A

Q. How do solvent choice and storage conditions affect the compound’s stability in long-term studies?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation. Methanol/water mixtures (e.g., 70:30) reduce hydrolysis risk. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products like oxidized piperazine rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1,4-Dimethylpiperazin-2-YL)methanol
Reactant of Route 2
(S)-(1,4-Dimethylpiperazin-2-YL)methanol

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